3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
Description
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a propan-1-amine chain at the 4-position (Figure 1). The triazole ring contributes to its stability and hydrogen-bonding capacity, while the primary amine group enhances its reactivity in nucleophilic reactions and coordination chemistry.
Synthesis:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, which ensures regioselective formation of the 1,4-disubstituted triazole ring. For example, propargylamine derivatives can react with methyl-substituted azides under Cu(I) catalysis to yield the target compound .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(1-methyltriazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChI Key |
UBKLHWQQELVOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general reaction scheme is as follows:
Starting Materials: Propargylamine and 1-methyl-1H-1,2,3-triazole.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in an aqueous or organic solvent.
Procedure: The alkyne group of propargylamine reacts with the azide group of 1-methyl-1H-1,2,3-triazole to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydrotriazoles.
Substitution: Amides, ureas, or other derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C6H10N4
- Molecular Weight : 154.17 g/mol
- IUPAC Name : 3-amino-1-(1-methyltriazol-4-yl)propan-1-one
The compound features a triazole ring, which is known for its ability to interact with biological systems, making it a valuable scaffold in drug design.
Medicinal Chemistry
Antimicrobial Activity : Several studies have indicated that derivatives of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine exhibit significant antimicrobial properties. For instance, research has shown that modifications to the triazole moiety can enhance activity against various bacterial strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives had improved efficacy against resistant bacterial strains compared to traditional antibiotics. The structure-activity relationship (SAR) analysis indicated that certain substitutions on the triazole ring led to enhanced potency and selectivity .
Agricultural Applications
Fungicides : The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its mechanism of action involves disrupting cell membrane integrity in fungal pathogens.
Data Table: Efficacy of Triazole Derivatives as Fungicides
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Fusarium spp. | 0.5 µg/mL |
| Triazole B | Aspergillus spp. | 0.2 µg/mL |
| Triazole C | Botrytis cinerea | 0.3 µg/mL |
This table illustrates the effectiveness of various triazole derivatives against common agricultural pathogens, highlighting their potential as environmentally friendly alternatives to conventional fungicides .
Material Science
Polymer Chemistry : The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.
Case Study : Research published in Polymer Science revealed that polymers containing triazole linkages exhibited superior thermal degradation temperatures compared to their non-triazole counterparts. The study utilized thermogravimetric analysis (TGA) to assess the thermal stability of these materials under varying conditions .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine depends on its application:
Medicinal Chemistry: It can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Bioconjugation: The triazole ring forms stable linkages with biomolecules, facilitating the study of biological processes.
Catalysis: As a ligand, it stabilizes metal ions and enhances their catalytic activity.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₆H₁₂N₄
- Molecular Weight : 140.19 g/mol
- Solubility: Moderately soluble in polar solvents (e.g., water, ethanol) due to the amine group.
- Stability : The triazole ring confers thermal and oxidative stability, making it suitable for diverse reaction conditions.
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is best understood through comparative analysis with analogous triazole and amine-containing derivatives. Below is a detailed evaluation:
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Modifications | Key Properties/Applications |
|---|---|---|---|
| This compound | C₆H₁₂N₄ | 1-methyl triazole, propan-1-amine chain | High stability, versatile ligand for metal coordination |
| 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine | C₆H₁₂N₄ | Propan-2-amine chain (branched) | Reduced solubility; used in asymmetric synthesis |
| 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine | C₁₁H₁₄N₄ | Phenyl group at triazole 4-position | Enhanced hydrophobicity; drug design applications |
| 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine | C₈H₁₆N₄ | Isopropyl group at triazole 1-position | Improved lipophilicity; CNS-targeting potential |
| 3-(4-((Isopropylamino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-amine | C₁₁H₁₄N₄ | Isopropylamino-methyl side chain | Enhanced biological activity; kinase inhibition |
Unique Advantages of this compound
Versatility in Synthesis : Unlike bulkier analogues (e.g., phenyl- or isopropyl-substituted derivatives), its compact structure allows efficient integration into polymeric matrices or metal-organic frameworks (MOFs) .
Balanced Solubility : The primary amine ensures water solubility superior to branched or aromatic analogues, enabling aqueous-phase reactions .
Thermal Stability: The methyl group stabilizes the triazole ring against decomposition, outperforming non-methylated analogues (e.g., 1H-triazole derivatives) in high-temperature applications .
Biological Activity
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring is a significant pharmacophore in various therapeutic agents, particularly in antifungal and anticancer drugs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C6H10N4, with a molecular weight of 142.17 g/mol. Its structure includes a triazole ring which enhances its interaction with biological targets.
Antiproliferative Effects
Research has indicated that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of triazole can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane disruption and reactive oxygen species (ROS) generation .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| LaSOM 186 | MCF7 (Breast) | 2.66 | Apoptosis induction |
| LaSOM 190 | MCF7 (Breast) | 5.12 | ROS production |
| 3-(1-Methyl-1H-TZ) | Various | TBD | TBD |
The mechanisms by which triazole derivatives exert their biological effects often involve:
- Inhibition of DNA synthesis : Triazoles can interfere with nucleic acid synthesis, leading to reduced cell proliferation.
- Induction of apoptosis : Many triazole derivatives have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant properties : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .
Study on Triazole Derivatives
A comprehensive study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
Another research focused on the SAR of triazole derivatives indicated that modifications to the triazole ring could enhance potency and selectivity against specific cancer types. For example, introducing substituents at the 4-position of the triazole ring was associated with increased antiproliferative activity .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Alkyl group | Increased potency |
| 5 | Halogen | Selectivity enhancement |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that compounds like this compound demonstrate favorable absorption characteristics. However, toxicity assessments are crucial; preliminary tests have shown low cytotoxicity towards normal fibroblast cell lines (3T3), indicating a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
